molecular formula C9H8N2O2 B1354972 Methyl imidazo[1,2-a]pyridine-7-carboxylate CAS No. 86718-01-6

Methyl imidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B1354972
CAS No.: 86718-01-6
M. Wt: 176.17 g/mol
InChI Key: KYHRVKMXYXBEQN-UHFFFAOYSA-N
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Description

Methyl imidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug design. The imidazo[1,2-a]pyridine core is found in various pharmaceutical drugs, making it a valuable structure in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Methyl imidazo[1,2-a]pyridine-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been observed to induce apoptosis, characterized by nuclear condensation and fragmentation . It also affects cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell proliferation and survival . In non-tumor cells, the compound’s effects may differ, highlighting the importance of context in its cellular impact .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways . Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions are often mediated by specific binding sites on the biomolecules, which determine the compound’s specificity and potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can also result in adaptive cellular responses, which may alter its initial effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects, where a certain dosage is required to elicit a response, are also common in studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can affect the overall metabolic flux and levels of specific metabolites . For example, the compound may inhibit enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations and downstream effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors, including its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, the compound may be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may be found in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic pathways .

Comparison with Similar Compounds

Methyl imidazo[1,2-a]pyridine-7-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives and similar heterocyclic compounds:

The uniqueness of this compound lies in its specific functional groups and the versatility of its chemical reactions, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl imidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHRVKMXYXBEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568150
Record name Methyl imidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86718-01-6
Record name Methyl imidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of Methyl 2-aminopyridine-4-carboxylate (10.0 g, 66 mmol, 1.0 equiv) in EtOH (150 ml) was added NaHCO3 (11.1 g, 132 mmol, 2.0 equiv) followed by chloroacetaldehyde (13.0 ml, 99 mmol, 1.5 equiv). The mixture was refluxed for 2 h. Solvents were removed under reduced pressure and the crude mixture was partitioned between water and EtOAc. The resulting precipitate was washed with Et2O and recrystallised from MeOH/Et2O to afford 8.4 g of product. 1H NMR (400 MHz, DMSO-d6): 8.66 (1H, d), 8.16 (2H, s), 7.80 (1H, s), 7.33 (1H, d), 3.90 (3H, s). MS: [M+H]+ 177.
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Synthesis routes and methods II

Procedure details

To a solution of 2-amino-isonicotinic acid methyl ester (1 eq.) and chloroacetaldehyde (45% w/w in water) (4.5 eq.) in ethanol was added NaHCO3 (1.7 eq.). The reaction mixture was refluxed for 15 h and the solvents removed under reduced pressure. The residue was partitioned between water and EtOAc, the organic layer was washed with a saturated aqueous solution of Na2CO3 and brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude was purified by chromatography on silica gel (elution with DCM/MeOH: 100/0 to 98/2) to afford imidazo[1,2-a]pyridine-7-carboxylic acid methyl ester.
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Synthesis routes and methods III

Procedure details

A mixture of 1.31 parts of 2-bromo-1,1-diethoxyethane, 10 parts of water and 1.5 parts of a hydrobromic acid solution 48% in water was stirred and refluxed for 1 hours. The mixture was poured onto 50 parts of water and the whole was neutralized with potassium carbonate. Then there were added successively 5 parts of sodium hydrogen carbonate and 3 parts of methyl 2-amino-4-pyridinecarboxylate. The reaction mixture was stirred and heated for 15 minutes at 55° C. in an oil-bath. After 30 minutes, gas-evolution had ceased and the mixture was cooled. The product was extracted with dichloromethane. The extract was dried, filtered and evaporated. The residue was stirred in 2,2'-oxybispropane. The product was filtered off and dried, yielding 2.9 parts (82.3%) of methyl imidazo-[1,2-a]pyridine-7-carboxylate; mp. 143.2° C. (intermediate 13).
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